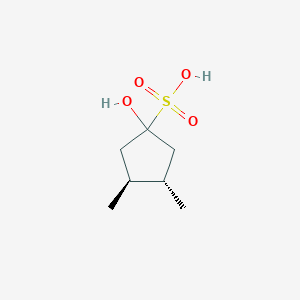![molecular formula C31H29IN4S B12627251 N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide](/img/structure/B12627251.png)
N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Akt inhibitor-IV is a potent inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in regulating cell proliferation, survival, and metabolism
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Akt inhibitor-IV involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by the introduction of specific functional groups to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of (E)-Akt inhibitor-IV follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput. Purification methods such as crystallization and chromatography are employed to obtain the final product with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Akt inhibitor-IV undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents, leading to analogs with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
(E)-Akt inhibitor-IV has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the PI3K/Akt signaling pathway and its role in cellular processes.
Biology: Employed in cell culture studies to investigate the effects of Akt inhibition on cell proliferation, apoptosis, and differentiation.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases where the PI3K/Akt pathway is dysregulated.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the PI3K/Akt pathway.
Wirkmechanismus
(E)-Akt inhibitor-IV exerts its effects by interfering with the phosphorylation cascade that activates Akt. It binds to the ATP-binding site of Akt, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound’s ability to modulate Akt activity makes it a valuable tool for investigating the molecular mechanisms underlying cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mito-LND: Another compound that induces endoplasmic reticulum stress and reactive oxygen species accumulation, similar to (E)-Akt inhibitor-IV.
PF-AKT400: A related inhibitor with similar targets and mechanisms of action.
Uniqueness
(E)-Akt inhibitor-IV stands out due to its potent cytotoxicity and specificity for the PI3K/Akt pathway. Its unique structure and functional groups contribute to its high efficacy and selectivity, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C31H29IN4S |
|---|---|
Molekulargewicht |
616.6 g/mol |
IUPAC-Name |
N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2H-benzimidazol-2-yl]ethenyl]-N-methylaniline;hydroiodide |
InChI |
InChI=1S/C31H28N4S.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;/h4-22,30H,3H2,1-2H3;1H/b21-20+; |
InChI-Schlüssel |
FIKDMAZMOIQHOO-ANVLNOONSA-N |
Isomerische SMILES |
CCN1C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6.I |
Kanonische SMILES |
CCN1C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


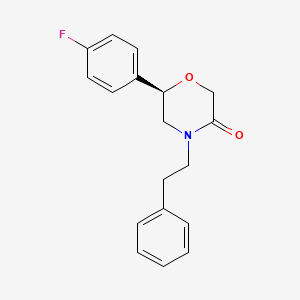


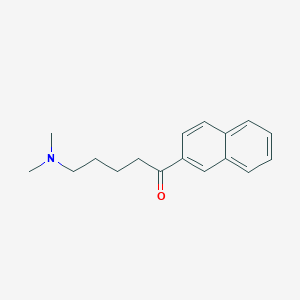
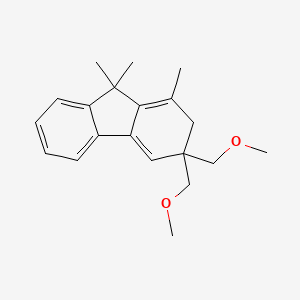
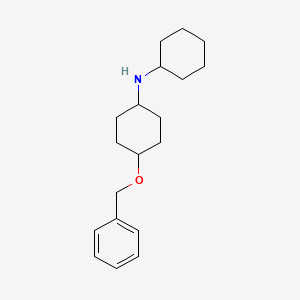
![6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12627204.png)

![5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione](/img/structure/B12627214.png)

![1H-Pyrrolo[2,3-f]quinoline-2,3-dione](/img/structure/B12627220.png)
![5-Fluoro-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12627231.png)
![3,6-Dihexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12627238.png)
